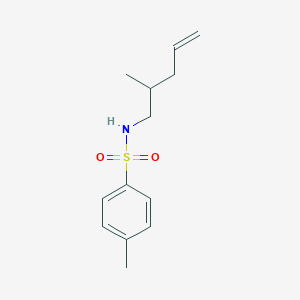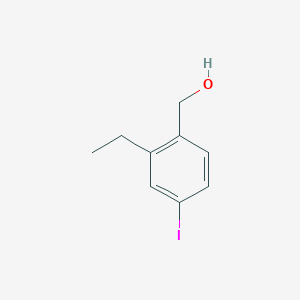
(2-Ethyl-4-iodophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-4-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol . It is a derivative of benzenemethanol, where the benzene ring is substituted with an ethyl group at the 2-position and an iodine atom at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-iodophenyl)methanol can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzyl alcohol using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where an aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
(2-Ethyl-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Formation of 2-ethyl-4-iodobenzaldehyde or 2-ethyl-4-iodobenzoic acid.
Reduction: Formation of 2-ethylbenzyl alcohol.
Substitution: Formation of 2-ethyl-4-aminophenylmethanol or 2-ethyl-4-thiolphenylmethanol.
科学的研究の応用
(2-Ethyl-4-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Ethyl-4-iodophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
(4-Iodophenyl)methanol: Similar structure but lacks the ethyl group at the 2-position.
(2-Ethylphenyl)methanol: Similar structure but lacks the iodine atom at the 4-position.
(4-Bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
(2-Ethyl-4-iodophenyl)methanol is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
特性
分子式 |
C9H11IO |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
(2-ethyl-4-iodophenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 |
InChIキー |
PTZAYMKUXBOHND-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
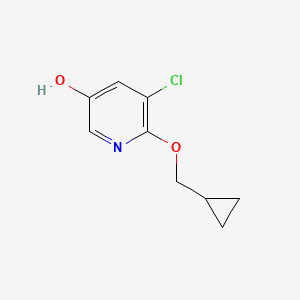
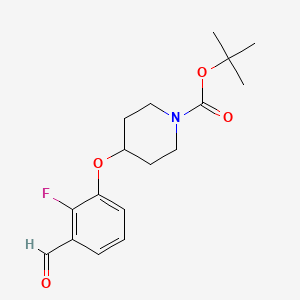
![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
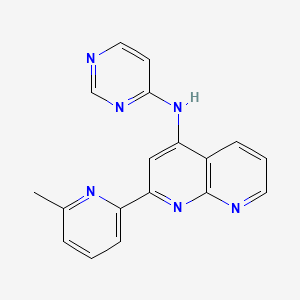
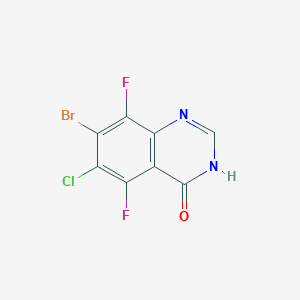
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
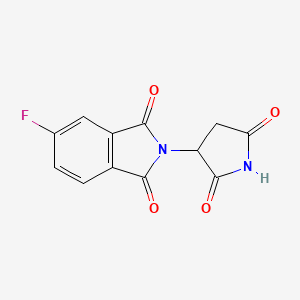
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
